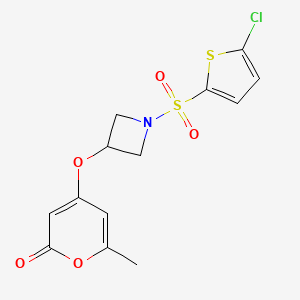
4-((1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C13H12ClNO5S2 and its molecular weight is 361.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule that incorporates a variety of functional groups, suggesting potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Structural Overview
The compound features several key structural components:
- Azetidine ring : Known for its role in medicinal chemistry.
- Pyranone moiety : Associated with various biological activities.
- Sulfonyl group : Enhances solubility and reactivity.
Antimicrobial Properties
Research indicates that derivatives of pyranones exhibit significant antimicrobial activity against various pathogens. For example, studies have shown that related compounds demonstrate effectiveness against gram-positive bacteria. The presence of the sulfonyl group in this compound may enhance its antimicrobial efficacy.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| Pyranone Derivative A | 1.56 µg/mL | Staphylococcus aureus |
| Pyranone Derivative B | 0.75 µg/mL | Streptococcus sp. |
The bulkiness of substituents at the C-2 position of the pyranone is correlated with increased antibacterial activity, suggesting that modifications to the structure could optimize its effectiveness against specific strains .
Anti-inflammatory Activity
Compounds similar to this compound have been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Anticancer Potential
Preliminary studies suggest that derivatives containing oxadiazole rings, which are structurally related to the target compound, show promising anticancer activity against various cell lines. The mechanism may involve the induction of apoptosis and inhibition of cancer cell proliferation.
Case Studies
-
Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related pyranone derivatives against a panel of bacterial strains, highlighting the importance of structural modifications in enhancing potency.
- Findings : Compounds with larger substituents at the C-2 position exhibited lower MIC values, indicating stronger antibacterial effects.
-
Case Study on Anticancer Activity : Another research project focused on the anticancer properties of oxadiazole derivatives, revealing that specific substitutions could significantly increase cytotoxicity against breast cancer cell lines.
- Findings : The introduction of a sulfonyl group improved the interaction with cellular targets involved in tumor growth inhibition.
Propriétés
IUPAC Name |
4-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO5S2/c1-8-4-9(5-12(16)19-8)20-10-6-15(7-10)22(17,18)13-3-2-11(14)21-13/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMPMQQLBOKCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













